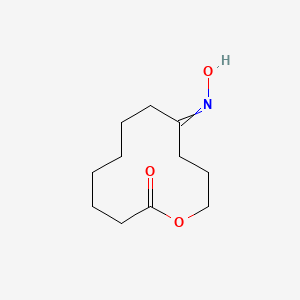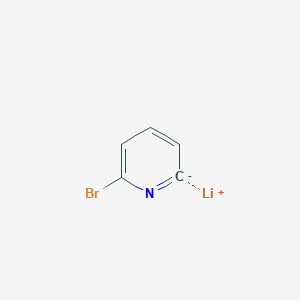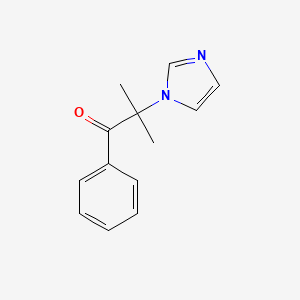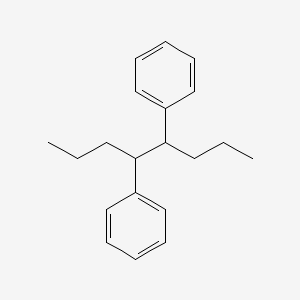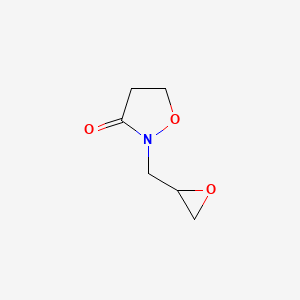
3-Isoxazolidinone, 2-(2,3-epoxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is a chemical compound that belongs to the class of isoxazolidinones. This compound is characterized by the presence of an isoxazolidinone ring and an epoxypropyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- involves several synthetic routes. One common method includes the reaction of an appropriate isoxazolidinone precursor with an epoxide compound under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is carried out using large-scale reactors and optimized reaction conditions. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- .
Wissenschaftliche Forschungsanwendungen
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- involves its interaction with specific molecular targets and pathways. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s activity is influenced by its ability to interact with enzymes and other proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone
- 2-(2,5-Dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone
- Clomazone
Uniqueness
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is unique due to its epoxypropyl group, which imparts distinct reactivity and properties compared to other isoxazolidinone derivatives. This unique feature makes it valuable in specific applications where the reactivity of the epoxy group is advantageous .
Eigenschaften
CAS-Nummer |
40784-20-1 |
|---|---|
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
2-(oxiran-2-ylmethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H9NO3/c8-6-1-2-10-7(6)3-5-4-9-5/h5H,1-4H2 |
InChI-Schlüssel |
ACVFZDKKWCHRGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CON(C1=O)CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


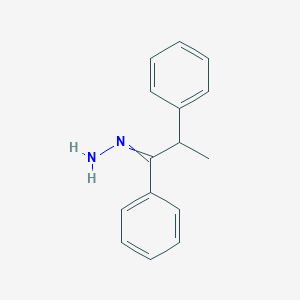
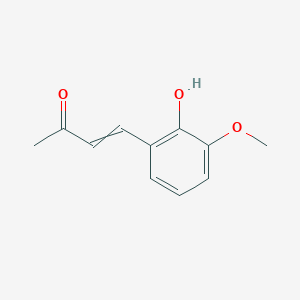
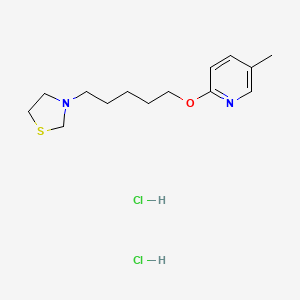
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
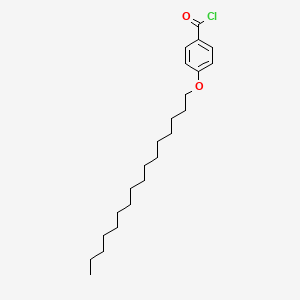
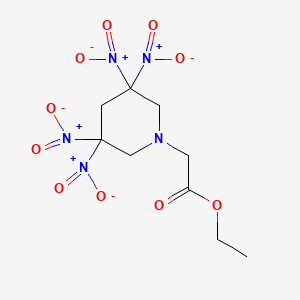

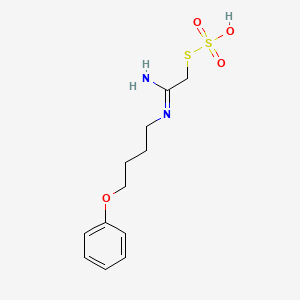
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
